(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S3/c1-18-13(20)11(23-15(18)21)8-9-2-4-10(5-3-9)12(19)17-14-16-6-7-22-14/h2-8H,1H3,(H,16,17,19)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWFNTZBTSRDHM-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NC3=NC=CS3)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)NC3=NC=CS3)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(thiazol-2-yl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse studies to provide a comprehensive overview.
Synthesis
The synthesis of thiazolidinone derivatives, including the target compound, typically involves multi-step chemical reactions. The process often includes the formation of thiazolidinone scaffolds through cyclization reactions involving thioamide and carbonyl compounds. For instance, the incorporation of the thiazole moiety enhances biological activity by improving binding interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing thiazolidinone structures exhibit significant antibacterial and antifungal properties. For example, compounds similar to (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(thiazol-2-yl)benzamide have shown activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria |
|---|---|---|---|
| Target Compound | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae |
| Ampicillin | 0.5 - 1.0 | 1.0 - 2.0 | Staphylococcus aureus |
The most active derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.004 mg/mL against Enterobacter cloacae, indicating potent antibacterial properties .
Anticancer Activity
Thiazolidinone derivatives have also been explored for their anticancer potential. Studies indicate that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanisms often involve targeting specific proteins associated with tumor growth.
Case Study: Anticancer Evaluation
A study evaluating the anticancer efficacy of similar thiazolidinone derivatives found that they effectively inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The molecular docking studies suggested that these compounds bind effectively to key proteins involved in cancer progression, such as Akt and PR .
The biological activity of (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(thiazol-2-yl)benzamide can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazolidinone derivatives inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which play critical roles in various physiological processes.
- Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in cancer cells, leading to apoptosis.
- Regulation of Signaling Pathways : The compound may alter signaling pathways related to inflammation and cell survival, further contributing to its anticancer effects.
Toxicity Assessment
In toxicity studies involving zebrafish embryos, certain derivatives were classified as low-toxicity compounds with no significant adverse effects observed at concentrations up to 20 mg/L . This suggests a favorable safety profile for further development.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The compound’s core structure shares similarities with several synthesized analogues, particularly those reported in and . Key structural variations include:
- Substituents on the thiazolidinone ring: The 3-methyl and 2-thioxo groups differentiate it from compounds like 9 (), which has a 4-chlorobenzylidene substituent, and 7b (), which features a phenylthiazole carbonyl group.
- Benzamide substitution : The thiazol-2-yl group on the benzamide contrasts with analogues bearing substituted phenyl groups (e.g., 4-methoxyphenyl in 9 or 4-fluorophenyl in 12 ) .
Table 1: Comparative Physicochemical Properties
The higher yield of 9 (90%) compared to 12 (53%) suggests that electron-donating substituents (e.g., methoxy) may stabilize intermediates during synthesis. The target compound’s lack of a nitro or halogen group could hypothetically improve solubility but reduce crystallinity, as seen in the lower melting points of nitro-substituted analogues like 12 .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(thiazol-2-yl)benzamide?
- Methodology : A common approach involves condensation reactions between thiazolidinone precursors and functionalized benzamide derivatives. For example, a thiazolidin-4-one intermediate can be synthesized by refluxing 3-methyl-2-thioxothiazolidin-4-one with an aldehyde in glacial acetic acid and anhydrous sodium acetate (similar to the method in ). The (E)-configured product is isolated via recrystallization (e.g., ethanol) and confirmed by TLC monitoring . For the benzamide moiety, coupling reactions with thiazol-2-amine using pyridine as a base (analogous to ) yield the final compound .
Q. How is the structural integrity of this compound validated?
- Methodology : A combination of spectroscopic and crystallographic techniques is employed:
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thiazolidinone ring).
- NMR (¹H/¹³C) confirms regiochemistry and substituent positions.
- Mass spectrometry verifies molecular weight.
- X-ray crystallography resolves stereochemical ambiguities, particularly the (E)-configuration of the methylidene group (as demonstrated in for related thiazole derivatives) .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Methodology :
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (as in for phenylthiazole derivatives) .
- Enzyme inhibition : Screening against targets like PFOR (pyruvate:ferredoxin oxidoreductase), a key enzyme in anaerobic metabolism, via spectrophotometric assays (referenced in for nitazoxanide analogs) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, especially regarding regioselectivity?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., temperature, solvent polarity, catalyst loading). highlights flow-chemistry approaches for similar heterocycles, enabling precise control over reaction parameters .
- Alternative catalysts : Replace traditional bases (e.g., pyridine) with immobilized catalysts to improve recyclability and reduce side reactions.
- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional reflux (noted in for phenylthiazole derivatives) .
Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR signals)?
- Methodology :
- Variable-temperature NMR : Resolves dynamic effects like tautomerism or rotameric equilibria.
- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations.
- X-ray crystallography : Provides definitive proof of molecular geometry (as in , where hydrogen bonding clarified packing interactions) .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to identify discrepancies (similar to ) .
Q. What strategies are effective for studying its mechanism of action against bacterial targets?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to predict binding interactions with PFOR or other enzymes (referenced in for triazole-thiazole hybrids) .
- Resistance studies : Serial passage assays under sub-MIC conditions to evaluate resistance development.
- Metabolomic profiling : LC-MS-based analysis to identify disrupted metabolic pathways in treated bacterial cells.
Q. How can researchers resolve low reproducibility in biological activity across studies?
- Methodology :
- Strain-specific variability : Test across clinically relevant isolates (e.g., methicillin-resistant S. aureus vs. standard lab strains).
- Biofilm assays : Evaluate activity under biofilm-forming conditions, which often reduce compound efficacy.
- Synergy studies : Combine with adjuvants (e.g., efflux pump inhibitors) to enhance potency (inspired by ’s focus on thiazole bioactivity) .
Methodological Considerations
- Synthesis : Prioritize anhydrous conditions for condensation steps to avoid hydrolysis of the thiazolidinone ring.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates, followed by recrystallization for the final product .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antibacterial studies) and validate via dose-response curves.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
